molecular formula C15H13NO2S B1680232 NSC 625987 CAS No. 141992-47-4

NSC 625987

Cat. No.: B1680232
CAS No.: 141992-47-4
M. Wt: 271.3 g/mol
InChI Key: KFAKESMKRPNZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethoxy-10H-acridine-9-thione is a member of acridines.

Biological Activity

NSC 625987, also known as Cdk4 Inhibitor II, is a thioacridone compound that serves as a selective inhibitor of the cyclin-dependent kinase 4 (Cdk4) and cyclin D1 complex. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly for its ability to inhibit cell proliferation across various cancer cell lines.

This compound functions primarily by inhibiting the Cdk4/cyclin D1 complex, which plays a crucial role in cell cycle regulation. By binding to the active site of Cdk4, this compound prevents the phosphorylation of target substrates necessary for cell cycle progression from the G1 phase to the S phase. This inhibition leads to G1 phase arrest , effectively halting the proliferation of cancer cells that are dependent on Cdk4 for progression.

Key Characteristics:

  • Selectivity : this compound exhibits high selectivity for Cdk4 over other cyclin-dependent kinases, with IC50 values significantly lower for Cdk4 compared to Cdk2/cyclin A and Cdk2/cyclin E, where it shows IC50 values exceeding 100 µM.
  • Binding Mechanism : It acts as a reversible and substrate-competitive inhibitor, allowing for specific interactions with amino acid residues within the active site of Cdk4.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The compound's IC50 value is reported at approximately 200 nM , indicating its potency as an inhibitor.

Cancer Cell LineIC50 (µM)Effect on Cell Cycle
Breast Cancer0.2G1 Phase Arrest
Prostate Cancer0.2G1 Phase Arrest
Lung Cancer>0.5Minimal Effect

Comparative Analysis

This compound's selectivity and effectiveness can be compared to other known Cdk inhibitors:

Compound NameSelectivityIC50 (µM)
PalbociclibSelective for Cdk4~0.5
RibociclibSelective for Cdk4~0.6
AbemaciclibBroad spectrum~0.8
This compoundHighly selective~0.2

The data indicates that this compound may offer reduced off-target effects compared to broader-spectrum inhibitors like abemaciclib, making it a promising candidate for targeted cancer therapy .

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific cancer types. For instance, one study focused on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .

Case Study Highlights:

  • Study Focus : Impact on breast cancer cells.
  • Findings : Induction of apoptosis and significant reduction in cell viability after treatment with this compound.
  • Methodology : Utilized flow cytometry and Western blotting techniques to assess cell cycle distribution and apoptosis markers.

Scientific Research Applications

Applications in Cancer Research

  • Inhibition of Tumor Growth :
    • Case Study : In breast cancer models, NSC 625987 has been shown to reduce phosphorylation levels of SMAD3, a protein involved in tumor progression and metastasis. This reduction correlates with decreased tumor cell proliferation .
    • Mechanistic Insights : The compound has been demonstrated to disrupt the interaction between phosphorylated SMAD3 and SMAD4, leading to enhanced degradation of these complexes via proteasomal pathways .
  • Selectivity and Efficacy :
    • Research Findings : The compound exhibits an IC50 value of approximately 0.2 μM for CDK4:cyclin D1 complexes, affirming its potency as a selective inhibitor . Its high selectivity makes it an attractive candidate for therapeutic applications aimed at minimizing off-target effects associated with less selective kinase inhibitors.
  • Combination Therapies :
    • This compound has been evaluated in combination with other therapeutic agents to enhance anti-tumor efficacy. For instance, studies have explored its synergistic effects when used alongside traditional chemotherapy agents or targeted therapies .

Broader Biological Implications

Beyond its applications in oncology, this compound has implications in other biological pathways:

  • Cell Cycle Regulation : The inhibition of CDK4 by this compound provides insights into cell cycle control mechanisms and may aid in understanding disorders related to cell proliferation.
  • Research Tool : As a tool compound, this compound is utilized in various research settings to study CDK4-related signaling pathways and their implications in diseases beyond cancer, including neurodegenerative disorders where CDK activity may play a role .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Cancer TherapyInhibition of tumor growth through CDK4 inhibitionReduced pSMAD3 levels in tumors
Selective InhibitionHigh selectivity for CDK4 over CDK2IC50 ~0.2 μM for CDK4
Combination TherapiesPotential use with other therapies to enhance efficacySynergistic effects noted
Cell Cycle StudiesUnderstanding mechanisms regulating cell proliferationInsights into G1 phase arrest
Research ApplicationsTool compound for studying CDK-related pathwaysUsed in various signaling studies

Properties

IUPAC Name

1,4-dimethoxy-10H-acridine-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAKESMKRPNZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161912
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141992-47-4
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC625987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYOXY-9(10H)-ACRIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NSC 625987
Reactant of Route 2
NSC 625987
Reactant of Route 3
NSC 625987
Reactant of Route 4
NSC 625987
Reactant of Route 5
NSC 625987
Reactant of Route 6
Reactant of Route 6
NSC 625987

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.